4-(Propoxymethyl)benzoic acid
Description
4-(Propoxymethyl)benzoic acid is a benzoic acid derivative featuring a propoxymethyl (-CH2-O-CH2CH2CH3) substituent at the para position of the aromatic ring. Substituted benzoic acids are typically synthesized via coupling reactions (e.g., Buchwald-Hartwig, nucleophilic substitution) or hydrolysis of esters, and their properties vary significantly based on substituent effects .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(propoxymethyl)benzoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
InChI Key |
CPTQPHBVGPRSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
4-(Propoxymethyl)benzoic acid has been studied for its potential therapeutic effects. Notably, it has been associated with the treatment of metabolic disorders. Research indicates that compounds derived from this acid can serve as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. Such interactions suggest its potential in managing conditions like diabetes and obesity .
Case Study: Metabolic Disorder Treatment
A patent (US20080171776A1) details the synthesis of various benzoic acid derivatives, including this compound, aimed at developing new drugs for metabolic disorders. The study emphasizes the compound's role in enhancing insulin sensitivity and its therapeutic implications .
Material Science Applications
In material science, this compound is explored for its use as a building block in polymer chemistry. Its structural properties allow it to be incorporated into polymers that exhibit improved thermal stability and mechanical strength.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility | Moderate |
| Glass Transition Temperature | Elevated |
Analytical Chemistry Applications
The compound is also utilized in analytical chemistry, particularly in the development of chromatographic methods. Its derivatives are used as standards in high-performance liquid chromatography (HPLC), aiding in the analysis of complex mixtures.
Case Study: Chromatographic Analysis
A study highlighted the use of this compound derivatives as internal standards for HPLC. The research demonstrated that these derivatives improve the accuracy and precision of quantitative analyses in pharmaceutical formulations .
Toxicity and Safety Studies
Research on the toxicity of benzoic acid derivatives, including this compound, has been conducted to assess their safety for human use. Toxicological evaluations indicate that while some benzoic acids can exhibit irritant properties at high concentrations, this compound shows a favorable safety profile at therapeutic doses .
Table 2: Toxicity Data Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Chronic Exposure | No significant adverse effects noted |
| Safety Margin | High |
Comparison with Similar Compounds
Key Observations :
- Steric Effects: Bulky substituents (e.g., phosphinoyl, phenoxy) increase molecular distortion. For example, 4-[(Diethoxyphosphinoyl)methyl]benzoic acid exhibits a 83.75° dihedral angle between the phosphinoyl group and aromatic ring .
- Hydrogen Bonding: Hydroxy and carboxy groups dominate crystal packing. 4-Hydroxybenzoic acid forms acid-acid dimers via O-H···O bonds, whereas 4-(3-Chloroanilino)benzoic acid uses N-H···O and Cl···π interactions .
Physical and Chemical Properties
Substituents profoundly affect solubility, melting points, and reactivity:
Functional Group Impact :
- Ether vs. Ester: Propoxymethyl and diethoxyphosphinoyl groups enhance solubility in organic solvents compared to hydroxy or carboxy derivatives.
- Acidity: Electron-withdrawing groups (e.g., -Cl, -NO2) lower the pKa of the carboxy group, enhancing acidity .
Data Tables
Preparation Methods
Nucleophilic Substitution Mechanism
In anhydrous dimethylformamide (DMF), 4-hydroxybenzoic acid undergoes deprotonation by K₂CO₃, forming a phenoxide ion. This ion attacks chloromethyl propyl ether, displacing chloride and forming the propoxymethyl ether linkage. The reaction is typically conducted at 80–100°C for 12–24 hours, yielding 60–75% crude product. Purification via recrystallization from ethanol-water mixtures enhances purity to >95%.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield (Crude) | 60–75% |
| Purity (Post-Purification) | >95% |
Mitsunobu Reaction Optimization
Alternative protocols employ Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-hydroxybenzoic acid with propan-1-ol. This method achieves higher regioselectivity (>98%) but requires stoichiometric reagents, increasing costs.
Hydrolysis of 4-(Propoxymethyl)benzoate Esters
Ester hydrolysis provides a two-step route to 4-(Propoxymethyl)benzoic acid, avoiding direct handling of reactive intermediates.
Ester Synthesis via Alkylation
Methyl 4-hydroxybenzoate is propoxymethylated using propyl bromide and NaH in tetrahydrofuran (THF), yielding methyl 4-(propoxymethyl)benzoate. This step achieves 85–90% conversion under reflux conditions (66–68°C, 8 hours).
Saponification and Acidification
The ester is hydrolyzed using aqueous NaOH (2M) at 80°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid. This method delivers 70–80% overall yield with minimal byproducts.
Comparative Table: Ester Hydrolysis vs. Direct Alkylation
| Parameter | Ester Hydrolysis | Direct Alkylation |
|---|---|---|
| Overall Yield | 70–80% | 60–75% |
| Purity | >97% | >95% |
| Byproduct Formation | <3% | 5–8% |
| Scalability | High | Moderate |
Direct Propylation of 4-Hydroxymethylbenzoic Acid
Propylation of 4-hydroxymethylbenzoic acid using propyl iodide under Mitsunobu or SN2 conditions provides a streamlined pathway.
Mitsunobu Propylation
DEAD and PPh₃ mediate the reaction between 4-hydroxymethylbenzoic acid and propan-1-ol, achieving 80–85% yield in 6 hours.
SN2 Displacement with Propyl Iodide
In DMF with K₂CO₃, 4-hydroxymethylbenzoic acid reacts with propyl iodide at 90°C for 10 hours. While cost-effective, this method suffers from competing elimination, reducing yield to 55–60%.
Industrial-Scale Considerations and Challenges
Solvent and Reagent Selection
Q & A
Basic: What synthetic strategies are effective for preparing 4-(Propoxoxymethyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves functionalizing the benzoic acid core with a propoxymethyl group. Key steps include:
- Protection of the carboxylic acid group using tert-butyl or methyl esters to prevent side reactions during alkylation .
- Alkylation of the hydroxyl group with propyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Deprotection of the carboxylic acid via acid hydrolysis (e.g., HCl in dioxane) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity.
Critical Parameters : Temperature control during alkylation minimizes byproducts (e.g., over-alkylation). Solvent polarity affects reaction kinetics—DMF accelerates nucleophilic substitution compared to THF .
Advanced: How can discrepancies between computational vibrational spectra (DFT) and experimental IR/NMR data be resolved for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT. To address this:
Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution .
Solvent Modeling : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations to match experimental solvent conditions .
Basis Set Validation : Compare results using B3LYP/6-31G(d,p) vs. higher-tier basis sets (e.g., cc-pVTZ) .
Cross-Validation : Correlate NMR chemical shifts (calculated via GIAO method) and IR peak assignments with experimental data .
Case Study : For related benzoic acid derivatives, hybrid functionals (e.g., ωB97X-D) improved agreement with experimental IR bands by <5 cm⁻¹ .
Basic: What analytical techniques are recommended for structural characterization, and how are data interpreted?
Methodological Answer:
- X-Ray Crystallography : Use SHELXL for refinement, particularly for resolving hydrogen bonding networks. Twinned crystals can be handled via the TWIN/BASF commands in SHELXL .
- NMR Spectroscopy :
- ¹H NMR : The propoxymethyl group shows a triplet at δ 3.4–3.6 ppm (CH₂O) and a multiplet at δ 1.5–1.7 ppm (CH₂CH₂CH₃) .
- ¹³C NMR : The carbonyl carbon (COOH) appears at δ 170–172 ppm .
- IR Spectroscopy : Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) confirm functional groups .
Data Interpretation Tip : Compare with structurally similar compounds (e.g., 4-(methoxycarbonyl)benzoic acid) to assign ambiguous peaks .
Advanced: How can crystallographic software (e.g., SHELX, WinGX) resolve challenges in refining low-resolution or twinned crystals?
Methodological Answer:
For low-resolution data (<1.0 Å):
- SHELXL : Apply restraints to bond lengths/angles using the DFIX and DANG commands. Use ISOR to constrain anisotropic displacement parameters .
- WinGX : Visualize Fourier difference maps to locate missing hydrogen atoms or solvent molecules .
For twinned crystals:
- SHELXL : Input twin laws (e.g., -1 0 0 / 0 -1 0 / 0 0 -1 for merohedral twinning) and refine twin fractions via BASF .
- ORTEP-3 : Generate thermal ellipsoid plots to identify disorder or twinning artifacts .
Case Study : SHELXL successfully refined a twinned derivative of 4-hydroxybenzoic acid with an R-factor < 0.05 .
Basic: What strategies improve reproducibility in synthesizing derivatives with varying alkoxy substituents?
Methodological Answer:
- Standardized Protocols : Pre-dry solvents (e.g., molecular sieves for DMF) and reagents to minimize moisture interference .
- In Situ Monitoring : Use TLC (silica, UV detection) or inline IR spectroscopy to track reaction progress .
- Byproduct Analysis : Characterize side products (e.g., dialkylated derivatives) via LC-MS and optimize stoichiometry (e.g., 1:1.2 molar ratio of benzoic acid to alkylating agent) .
Reproducibility Metrics : Report intra-day and inter-day CV% for yields (aim for <5%) and purity (HPLC >98%) .
Advanced: How can electron localization function (ELF) analysis elucidate electronic properties relevant to biological activity?
Methodological Answer:
- Computational Setup : Perform ELF calculations (e.g., via AIMAll) on DFT-optimized geometries to map lone pairs and bonding regions .
- Bioactivity Correlation : High ELF values at the carboxylic oxygen suggest strong hydrogen-bond donor capacity, critical for enzyme inhibition (e.g., tyrosinase) .
- Comparative Analysis : Contrast ELF profiles with bioactive analogs (e.g., 4-hydroxybenzoic acid) to identify pharmacophoric features .
Example : For 4-(β-D-glucopyranosyloxy)benzoic acid, ELF revealed charge delocalization enhancing antioxidant activity .
Basic: What are the key considerations for selecting solvents in recrystallization to ensure high-purity products?
Methodological Answer:
- Solvent Polarity : Use ethanol/water mixtures (70:30 v/v) for benzoic acid derivatives due to temperature-dependent solubility .
- Gradient Cooling : Cool solutions from reflux to 4°C slowly (1–2°C/min) to avoid oiling out .
- Additive Screening : Add trace acetic acid to protonate the carboxylate and improve crystal lattice formation .
Quality Control : Validate purity via DSC (sharp melting endotherm) and PXRD (match simulated pattern from SHELX) .
Advanced: How can Hirshfeld surface analysis and DFT studies resolve ambiguities in hydrogen bonding networks?
Methodological Answer:
- Hirshfeld Analysis (CrystalExplorer): Quantify intermolecular contacts (e.g., O-H···O vs. C-H···π) via 2D fingerprint plots .
- DFT Benchmarking : Compare calculated dimerization energies with experimental lattice energies (from SC-XRD) to validate H-bond strengths .
- Case Application : For 4-(methylthio)benzoic acid, Hirshfeld surfaces showed 35% O-H···O interactions, aligning with DFT-predicted stabilization energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
